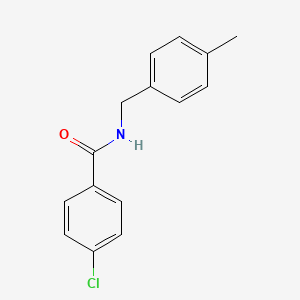

4-chloro-N-(4-methylbenzyl)benzamide

Description

4-Chloro-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to a carbonyl moiety and an N-substituted 4-methylbenzylamine. This compound is synthesized via nucleophilic substitution or condensation reactions, often involving aromatic amines and benzoyl isothiocyanate intermediates. For example, it can be prepared through the addition of 4-methylbenzylamine to 4-chloro-N-(trichloroethyl)benzamide precursors, followed by cyclization or functionalization steps . Its structure is confirmed by spectral techniques such as NMR, IR, and mass spectrometry, which identify key functional groups like C=O (amide I band at ~1650–1700 cm⁻¹) and aromatic C-Cl stretches .

The compound’s biological relevance stems from its structural similarity to pharmacologically active benzamides, such as PPARδ antagonists and kinase inhibitors . Its polyisotopic substituents (Cl, CH₃) also facilitate analytical characterization .

Properties

Molecular Formula |

C15H14ClNO |

|---|---|

Molecular Weight |

259.73 g/mol |

IUPAC Name |

4-chloro-N-[(4-methylphenyl)methyl]benzamide |

InChI |

InChI=1S/C15H14ClNO/c1-11-2-4-12(5-3-11)10-17-15(18)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3,(H,17,18) |

InChI Key |

HFWCBDOFRBJNHM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Below is a comparison of 4-chloro-N-(4-methylbenzyl)benzamide with structurally related benzamides:

Key Differences and Trends

HS-152 and GSK3787 demonstrate that bulky substituents (e.g., piperazine or pyridylsulfonyl groups) confer target specificity (e.g., SMURF1 or PPARδ inhibition) .

Synthetic Complexity :

- The target compound is synthesized via straightforward amine-benzoyl isothiocyanate reactions , whereas HS-152 and GSK3787 require multi-step protocols involving coupling reagents and protecting groups .

Spectroscopic Characterization :

- All compounds show characteristic IR peaks for amide C=O (~1650 cm⁻¹) and aryl C-Cl (~700 cm⁻¹). However, 4-chloro-N-(3-chlorophenyl)benzamide has been rigorously analyzed via XRD and quantum calculations, revealing precise bond angles and crystallographic packing .

Biological Applications :

- Unlike the target compound (primarily a synthetic intermediate), HS-152 and GSK3787 are optimized for therapeutic use, highlighting how functionalization (e.g., trifluoromethyl or sulfonyl groups) tailors bioactivity .

Thermal and Physical Properties

- However, analogues like 4-chloro-N-(hydroxymethyl)benzamide melt at 177–180°C after recrystallization , while N-Benzyl-4-chlorobenzamide has a lower melting range due to reduced symmetry .

Solubility :

Research Implications

- Drug Design : The target compound’s scaffold is a versatile platform for developing kinase or protease inhibitors, as seen in HS-152 and GSK3787 .

- Material Science: Crystallographic data from analogues like 4-chloro-N-(3-chlorophenyl)benzamide aid in modeling non-covalent interactions for crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.